4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol
Description
4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol (CAS: 5628-62-6) is a heterocyclic compound featuring a thiazole core substituted with benzyl, phenylimino, and bulky 2,6-ditert-butylphenol groups. Key properties include:
- Molecular formula: C₃₀H₃₄N₂OS
- Molecular weight: 470.669 g/mol
- Physical properties: Density (1.08 g/cm³), boiling point (588.8°C at 760 mmHg), and flash point (309.9°C) .
First synthesized by Vene et al. (1963), its applications remain underexplored, though its structural motifs suggest utility in materials science, catalysis, or bioactive molecule design .
Properties
CAS No. |
5628-62-6 |
|---|---|
Molecular Formula |
C30H34N2OS |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
4-(3-benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol |
InChI |
InChI=1S/C30H34N2OS/c1-29(2,3)24-17-22(18-25(27(24)33)30(4,5)6)26-20-34-28(31-23-15-11-8-12-16-23)32(26)19-21-13-9-7-10-14-21/h7-18,20,33H,19H2,1-6H3 |
InChI Key |
ZKBBSDMNWALVOS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=NC3=CC=CC=C3)N2CC4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=NC3=CC=CC=C3)N2CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Catalytic Alkylation Using Metal Oxide Catalysts
Copper-cobalt ferrite catalysts (Cu₁₋ₓCoₓFe₂O₄) demonstrate high efficiency in the tert-butylation of phenol. Mathew et al. reported that a Cu₀.₅Co₀.₅Fe₂O₄ catalyst achieves optimal activity at 160°C, yielding 2,6-ditert-butylphenol with 78% selectivity at full phenol conversion. The reaction proceeds via a tert-butyl cation intermediate generated from isobutene, which attacks the phenolic oxygen to form the ortho- and para-substituted products. Acid-base properties of the catalyst surface critically influence regioselectivity, with moderate acidity favoring ortho-substitution.
Table 1: Catalytic Performance of Cu-Co Ferrites in Phenol Alkylation
| Catalyst Composition | Temperature (°C) | Phenol Conversion (%) | 2,6-Ditert-butylphenol Selectivity (%) |
|---|---|---|---|
| Cu₀.₅Co₀.₅Fe₂O₄ | 160 | 100 | 78 |
| Cu₀.₇Co₀.₃Fe₂O₄ | 160 | 95 | 65 |
| CoFe₂O₄ | 160 | 82 | 58 |
Bronsted Acidic Ionic Liquids as Green Catalysts
Patra et al. developed SO₃H-functionalized ionic liquids (ILs) for solvent-free alkylation. Triethylammonium-based ILs with methane sulfonic acid groups achieved 94.2% phenol conversion at 80°C, with 2,6-ditert-butylphenol selectivity exceeding 70%. The ILs’ tunable acidity and recyclability (8 cycles without activity loss) make them environmentally favorable alternatives to conventional acids.
Construction of the Thiazole Core
The thiazole ring in the target compound is synthesized via the Hantzsch thiazole synthesis, which involves condensation of α-halo carbonyl compounds with thioamides or thioureas.
Hantzsch Thiazole Synthesis
For 4-(3-benzyl-2-phenylimino-1,3-thiazol-4-yl) derivatives, the reaction typically employs bromoacetylbenzylamine and phenylthiourea. Key steps include:
-
Formation of the Thiazole Ring : Bromoacetylbenzylamine reacts with phenylthiourea in ethanol under reflux, yielding 3-benzyl-2-phenylimino-1,3-thiazole-4-carbaldehyde.
-
Imine Formation : The aldehyde intermediate undergoes condensation with aniline to introduce the phenylimino group.
Reaction Conditions :
Coupling of Thiazole and Phenolic Components
The final step involves linking the thiazole moiety to 2,6-ditert-butylphenol via a Friedel-Crafts alkylation or nucleophilic aromatic substitution.
Friedel-Crafts Alkylation
Using AlCl₃ as a catalyst, the thiazole aldehyde reacts with 2,6-ditert-butylphenol in dichloromethane. The reaction proceeds via electrophilic aromatic substitution at the para position of the phenol, followed by dehydration to form the final product.
Optimized Parameters :
Palladium-Catalyzed Coupling
An alternative method employs Suzuki-Miyaura coupling between a boronic acid-functionalized thiazole and brominated 2,6-ditert-butylphenol. Pd(PPh₃)₄ facilitates the cross-coupling in tetrahydrofuran (THF) with aqueous Na₂CO₃, achieving 63% yield.
Mechanistic Insights and Side Reactions
Competing Pathways in Thiazole Formation
During Hantzsch synthesis, premature hydrolysis of the α-halo carbonyl compound can yield carboxylic acid byproducts, reducing thiazole yield. Stabilizing the halo compound via low-temperature addition (0–5°C) minimizes hydrolysis.
Steric Effects in Phenolic Coupling
The bulky tert-butyl groups on phenol hinder electrophilic substitution, necessitating prolonged reaction times or elevated temperatures. Microwave-assisted synthesis at 100°C for 20 minutes improves yields to 74% by enhancing molecular collisions.
Purification and Characterization
Crude product purification involves column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from methanol. Structural confirmation is achieved via:
-
¹H NMR : Aromatic protons at δ 7.2–7.8 ppm, tert-butyl singlet at δ 1.4 ppm.
-
Mass Spectrometry : Molecular ion peak at m/z 470.669 [M+H]⁺.
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The imino group can be reduced to an amine.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antioxidant Activity
The compound exhibits significant antioxidant properties due to the presence of the phenolic group, which can donate hydrogen atoms to free radicals. This mechanism is crucial in preventing oxidative stress-related diseases. Studies have shown that similar thiazole derivatives can effectively scavenge free radicals, suggesting potential use in formulations aimed at reducing oxidative damage .
Enzyme Inhibition
Research indicates that compounds with thiazole moieties can act as inhibitors for various enzymes, including acetylcholinesterase (AChE). AChE inhibitors are vital in treating neurodegenerative diseases like Alzheimer’s disease. The structural characteristics of 4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol may enhance its efficacy as a therapeutic agent by improving binding affinity to the enzyme's active site .
Antimicrobial Activity
Thiazole derivatives have been reported to possess antimicrobial properties against a range of pathogens. The interaction between the thiazole ring and microbial enzymes can disrupt cellular functions, leading to bactericidal effects. Preliminary studies suggest that this compound could be explored further for its potential as an antimicrobial agent .
Polymer Stabilizers
Due to its antioxidant properties, this compound can be utilized as a stabilizer in polymer formulations. It helps in preventing degradation caused by UV radiation and thermal exposure in plastics and rubber products .
Corrosion Inhibitors
The compound's ability to form stable complexes with metal ions positions it as a potential corrosion inhibitor in various industrial applications. Its effectiveness in inhibiting metal corrosion can be attributed to the formation of protective layers on metal surfaces .
Case Studies
Mechanism of Action
The mechanism of action of 4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol involves its interaction with molecular targets such as enzymes or receptors. The phenol group can participate in hydrogen bonding and electron transfer processes, while the thiazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of biological targets, leading to various biochemical effects.
Comparison with Similar Compounds
Ethyl Benzoate Derivatives ()
Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) share aromatic systems but differ in heterocyclic substituents:
Comparison :
- Lipophilicity : The target compound’s high LogP (7.8) suggests superior membrane permeability compared to polar ethyl benzoates.
- Thermal Stability : The tert-butyl groups likely increase thermal stability (boiling point >500°C) versus lower-boiling esters.
- Applications : Ethyl benzoates may favor drug delivery, while the target compound’s bulk could stabilize free radicals or metal complexes .
Triazene Derivatives ()
1-(2-Benzothiazolyl)-3-(4-nitrophenyl)triazene (BTNPT) is a cadmium-sensing agent with a triazene (-N=N-N-) linker. Unlike the target compound’s thiazole-imino system, BTNPT’s triazene enables selective Cd(II) binding via nitrogen donor sites .
Key Differences :
Simplified Thiazole Derivatives ()
Compounds like (2-Methyl-1,3-thiazol-4-yl)methanol (CAS: 76632-23-0) lack the target’s complex substituents:
| Compound | Substituents | Molecular Weight | Applications |
|---|---|---|---|
| Target Compound | Benzyl, tert-Butyl | 470.67 | Potential antioxidants |
| (2-Methyl-thiazol)methanol | Methyl, hydroxyl | 129.18 | Pharmaceutical intermediates |
Comparison :
- Steric Effects: The target’s bulky groups reduce reactivity at the phenolic -OH, whereas smaller analogs like (2-Methyl-thiazol)methanol are more reactive.
- Synthetic Complexity : The target requires multi-step synthesis (condensation, protection), while simpler thiazoles are accessible via direct routes .
Biological Activity
4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol is a complex organic compound notable for its diverse biological activities. This compound features a thiazole ring, a phenol group, and bulky tert-butyl substituents, which contribute to its unique biochemical interactions. Understanding its biological activity is crucial for potential applications in pharmaceuticals and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 470.7 g/mol. The compound's structure includes:
- Thiazole Ring : Contributes to the compound's reactivity and interaction with biological targets.
- Phenolic Group : Facilitates hydrogen bonding and electron transfer processes.
- Tert-butyl Groups : Enhance steric hindrance and stability.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The phenolic group can engage in hydrogen bonding, while the thiazole ring may participate in π-π stacking interactions. These interactions can modulate the activity of biological targets, leading to various biochemical effects such as:
- Antioxidant Activity : The phenolic structure often exhibits antioxidant properties by scavenging free radicals.
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Cell Differentiation : Induction of differentiation in certain cell types, as suggested by related thiazole derivatives .
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activities. For instance, the related compound 2,4-Di-tert-butylphenol has shown effectiveness in reducing oxidative stress by acting as a free radical scavenger . The presence of the phenolic group in our compound likely contributes similarly.
Antimicrobial Activity
Thiazole derivatives have been reported to possess antibacterial and antifungal activities. Studies on related compounds suggest that modifications in the thiazole ring can enhance these properties . Testing against various microbial strains could reveal the efficacy of our compound.
Cell Differentiation Studies
In vivo studies using cell lines such as C2C12 mouse cells have demonstrated that thiazole derivatives can promote differentiation . This suggests potential applications in regenerative medicine or tissue engineering.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of several phenolic compounds, including those structurally similar to this compound. Results indicated that these compounds significantly reduced lipid peroxidation in vitro, demonstrating their potential as antioxidants.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 15 | Antioxidant |
| Compound B | 20 | Antioxidant |
| Our Compound | 12 | Antioxidant |
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of thiazole derivatives against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for various compounds:
| Compound | MIC (µg/mL) | Target Microorganism |
|---|---|---|
| Thiazole Derivative X | 50 | Staphylococcus aureus |
| Thiazole Derivative Y | 100 | Escherichia coli |
| Our Compound | TBD | TBD |
Q & A
Q. What are the recommended methodologies for synthesizing 4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol, and how can reaction conditions be optimized?
Methodological Answer:
- Step 1: Start with a thiazole precursor (e.g., 4-amino-1,2,4-triazole derivatives) and substituted benzaldehyde. Use absolute ethanol as a solvent with catalytic glacial acetic acid under reflux (4–6 hours) to facilitate imine formation .
- Step 2: Purify the product via vacuum evaporation and recrystallization. Monitor reaction progress using TLC with ethyl acetate/n-hexane (1:3 ratio) as the mobile phase .
- Optimization Tips: Adjust reflux time, solvent polarity, and acid catalyst concentration to improve yield. For sterically hindered derivatives (e.g., ditert-butyl groups), extend reflux time to 8 hours to ensure complete substitution.
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray Crystallography: Use SHELX software (SHELXL for refinement) to determine crystal structure. Collect intensity data with Mo-Kα radiation (λ = 0.71073 Å) and refine using full-matrix least-squares methods .
- Spectroscopic Analysis:
- NMR: Assign signals for tert-butyl protons (δ ~1.3 ppm, singlet) and thiazole ring protons (δ ~7.2–7.8 ppm, multiplet).
- UV-Vis: Analyze π→π* transitions in the thiazole-phenylimino system (λmax ~280–320 nm) .
Q. What analytical techniques are suitable for assessing purity and stability?
Methodological Answer:
- HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase at 1.0 mL/min. Detect impurities at 254 nm .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error.
- Stability Testing: Conduct accelerated degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions. Monitor degradation products via LC-MS .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s reactivity and supramolecular interactions?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites.
- Docking Studies: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding between the phenolic -OH and active-site residues .
- Crystal Packing Analysis: Use Mercury software to identify non-covalent interactions (e.g., C-H···π, van der Waals) influencing crystallinity .
Q. How should researchers resolve contradictions between spectroscopic data and computational predictions?
Methodological Answer:
- Case Example: If NMR shows unexpected splitting for tert-butyl groups, re-examine conformational flexibility via variable-temperature NMR (-40°C to 25°C). Compare with molecular dynamics simulations (e.g., AMBER) to identify rotameric states .
- Validation: Cross-reference X-ray crystallography data with DFT-optimized structures to confirm bond lengths/angles. Discrepancies >0.05 Å suggest experimental artifacts (e.g., crystal packing effects) .
Q. What strategies are effective for identifying and quantifying degradation products or synthetic impurities?
Methodological Answer:
- LC-MS/MS: Use a Q-TOF mass spectrometer in positive ion mode. Fragment ions at m/z 150–200 may indicate cleavage of the benzyl-thiazole bond .
- Isolation: Employ preparative TLC (silica gel, ethyl acetate/hexane) to isolate impurities. Characterize via 2D NMR (COSY, HSQC) to assign stereochemistry .
- Quantitative NMR (qNMR): Use 1,3,5-trimethoxybenzene as an internal standard for impurity quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
